molecular formula C10H10F3NO B13220268 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B13220268
M. Wt: 217.19 g/mol
InChI Key: AQYGGGNCNCMMGR-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety

Preparation Methods

The synthesis of 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves multiple steps of organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Trifluoromethoxy Group: This step typically involves the use of trifluoromethyl ethers or trifluoromethylation reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to control the reaction kinetics .

Scientific Research Applications

1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can be compared with other similar compounds, such as:

    1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine: Similar structure but with the trifluoromethoxy group at the para position.

    1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    1-[3-(Methoxy)phenyl]cyclopropan-1-amine: Similar structure but with a methoxy group instead of trifluoromethoxy.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6H,4-5,14H2

InChI Key

AQYGGGNCNCMMGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

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